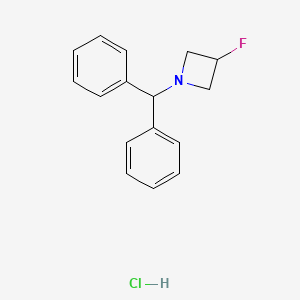

1-Benzhydryl-3-fluoro-azetidine hydrochloride

Description

1-Benzhydryl-3-fluoro-azetidine hydrochloride (CAS 869488-99-3) is a fluorinated azetidine derivative with a molecular formula of C₁₆H₁₇ClFN and a molecular weight of 277.76 g/mol . The compound features a benzhydryl (diphenylmethyl) group attached to the azetidine ring, with a fluorine substituent at the 3-position. Its physicochemical properties include a polar surface area (PSA) of 3.24 Ų and a LogP (lipophilicity) value of 4.17, indicating moderate hydrophobicity . This compound is commercially available in high purity (98%) for research purposes, as noted in product catalogs .

Properties

IUPAC Name |

1-benzhydryl-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXAILYGDPCVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660039 | |

| Record name | 1-(Diphenylmethyl)-3-fluoroazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869488-99-3 | |

| Record name | 1-(Diphenylmethyl)-3-fluoroazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzhydryl-3-fluoro-azetidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with benzhydryl chloride and 3-fluoroazetidine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used.

Catalysts and Reagents: Common reagents include a base like triethylamine to facilitate the reaction.

Procedure: Benzhydryl chloride is reacted with 3-fluoroazetidine in the presence of a base. The reaction mixture is stirred at room temperature for several hours.

Purification: The product is purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Benzhydryl-3-fluoro-azetidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form benzhydryl alcohol and 3-fluoroazetidine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Steps:

The synthesis of 1-benzhydryl-3-fluoro-azetidine hydrochloride typically involves the reaction between benzhydryl chloride and 3-fluoroazetidine under anhydrous conditions. The process includes:

- Starting Materials: Benzhydryl chloride and 3-fluoroazetidine.

- Reaction Conditions: Conducted in a suitable solvent like dichloromethane with triethylamine as a base.

- Purification: The product is purified through recrystallization or column chromatography to yield the hydrochloride salt.

Chemical Properties:

The compound exhibits unique reactivity due to the presence of the fluorine atom, which enhances its binding affinity in biological systems. It can undergo various chemical reactions such as nucleophilic substitution, oxidation, and hydrolysis.

Scientific Research Applications

This compound has several significant applications across various scientific disciplines:

Organic Synthesis

- Building Block: It serves as an essential building block in organic synthesis for creating more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Biological Research

- Enzyme Interaction Studies: The compound is investigated for its potential biological activities, particularly its interactions with enzymes and receptors. Research has shown that it may modulate biochemical pathways by inhibiting or activating specific enzymes.

Pharmaceutical Applications

- Drug Development: Ongoing research aims to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations. Notably, it is being studied in relation to conditions such as Type 2 diabetes and other metabolic disorders due to its potential effects on dipeptidyl peptidase-IV (DPP-IV) related conditions .

Industrial Applications

- Material Development: The compound is also utilized in developing new materials and chemical processes, leveraging its unique chemical properties for industrial applications.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on DPP-IV Inhibition: Research demonstrated that derivatives of azetidine compounds, including this compound, exhibit significant inhibition of DPP-IV, making them potential candidates for treating diabetes .

- Antimicrobial Activity: The compound has been noted as an intermediate in synthesizing delafloxacin, a broad-spectrum fluoroquinolone antibiotic effective against resistant bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus) . This highlights its importance in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-fluoro-azetidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects

- Fluorine (Target Compound) : The fluorine atom in 1-Benzhydryl-3-fluoro-azetidine HCl enhances metabolic stability by resisting oxidative degradation and may increase membrane permeability due to its electronegativity and small size .

- Hydroxyl Group (CAS 189894-57-3) : The -OH group further increases polarity (PSA 23.5 Ų) and hydrogen-bonding capacity, which may reduce bioavailability compared to the fluorine analogue .

Salt Forms

- Hydrochloride salts (e.g., target compound) are common for improving crystallinity and solubility in polar solvents.

- Mesylate salts (e.g., 3-Amino-1-benzhydryl-azetidine mesylate) may offer different solubility profiles, often preferred for acidic formulations .

Biological Activity

1-Benzhydryl-3-fluoro-azetidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of benzhydryl chloride with 3-fluoroazetidine under anhydrous conditions. The process includes the following steps:

- Starting Materials : Benzhydryl chloride and 3-fluoroazetidine.

- Reaction Conditions : Conducted in dichloromethane with triethylamine as a base.

- Purification : The product is purified through recrystallization or column chromatography.

The presence of the fluorine atom is crucial as it enhances the compound's binding affinity to biological targets, which may lead to various pharmacological effects.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorine atom increases selectivity and potency, allowing the compound to modulate biochemical pathways effectively. It has been shown to interact with neurotransmitter transporters, particularly dopamine (DAT) and serotonin (SERT) transporters, indicating potential applications in treating neurological disorders .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Similar azetidine derivatives have demonstrated anticancer properties, inhibiting cell proliferation in various cancer cell lines such as breast and prostate cancer . The compound's structure allows it to potentially induce apoptosis in malignancies.

- Neurotransmitter Modulation : Research indicates that compounds within the azetidine class can bind effectively to DAT and SERT, suggesting their role as psychostimulants or antidepressants . This binding affinity can be quantified in terms of inhibition constants (Ki), where lower values indicate higher potency.

Anticancer Efficacy

A study evaluated the efficacy of similar azetidine derivatives against human solid tumor cell lines. Compounds were tested for their ability to inhibit cell growth and induce apoptosis. Results indicated that structurally related compounds could reduce viability significantly at nanomolar concentrations, showcasing the potential of this compound in cancer therapy .

Neurotransmitter Binding Affinity

In vitro studies assessed the binding affinity of this compound analogs at DAT and SERT. The most potent analog exhibited Ki values of 139 nM for SERT and 531 nM for DAT, indicating a preference for serotonin modulation over dopamine . This selectivity is critical for developing treatments targeting mood disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 1-Benzhydryl-3-chloro-azetidine | Chlorine instead of Fluorine | Different reactivity |

| 1-Benzhydryl-3-bromo-azetidine | Bromine instead of Fluorine | Varies in potency |

| 1-Benzhydryl-3-iodo-azetidine | Iodine instead of Fluorine | Altered bioactivity |

The comparison highlights how variations in halogen substituents can influence reactivity and biological activity, with fluorinated compounds often exhibiting enhanced properties due to their electronegativity.

Q & A

Q. How can computational modeling predict metabolic pathways of this compound?

- Methodology : Use in silico tools (e.g., MetaSite, Schrödinger’s ADMET Predictor) to simulate Phase I/II metabolism. Validate predictions with liver microsome assays and UPLC-QTOF-MS for metabolite identification. Correlate findings with CYP450 inhibition data to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.